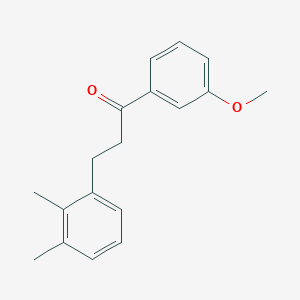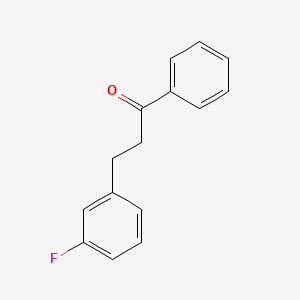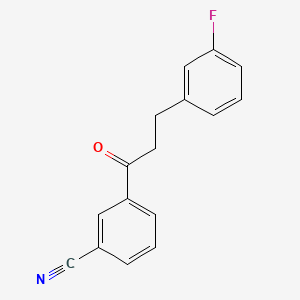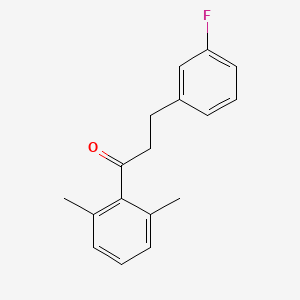
3-(2,3-Dimethylphenyl)-3'-methoxypropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of propiophenone, which is an aromatic ketone. The structure suggests that it has a propiophenone backbone with a 2,3-dimethylphenyl group and a methoxy group attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through Friedel-Crafts acylation, a common method for introducing acyl groups into aromatic compounds .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, hydrophobicity, physical state, and vapor pressure would depend on the specific structure of the compound .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Acylation and Alkylation Processes : Kasturi and Damodaran (1969) discussed the reaction of halo- and ethoxypropionic acids with dimethoxybenzene, leading to the synthesis of compounds including dimethoxypropiophenones (Kasturi & Damodaran, 1969).
- Steroid Compound Synthesis : Nazarov and Zavyalov (1956) explored the synthesis of steroid compounds and related substances, including reactions involving dimethylamino-methoxypropiophenone (Nazarov & Zavyalov, 1956).
- Spectroscopic and Electrochemical Properties : Sarma, Kataky, and Baruah (2007) studied the properties of diaryl quinone methides, including dimethylcyclohexa-dienones, indicating their potential as indicators due to their solvatochromic and acid-base properties (Sarma, Kataky, & Baruah, 2007).
Molecular Structure and Analysis
- Molecular Structure Determination : Burgess et al. (1998) determined the molecular structures of various hydroxypyridin-4-ones, including those substituted with dimethylphenyl, providing insights into their dimeric pair formations (Burgess et al., 1998).
- Enol-Keto Tautomerism and Spectroscopic Analysis : Demircioğlu, Albayrak, and Büyükgüngör (2014) investigated the molecular structure and properties of a compound including dimethylphenyl, focusing on its enol-keto tautomerism and spectroscopic properties (Demircioğlu, Albayrak, & Büyükgüngör, 2014).
Photophysical Studies
- Photorelease of HCl from Methoxy Acetophenone Derivatives : Pelliccioli et al. (2001) studied the photorelease of HCl from dimethylphenacyl chloride, revealing the formation of specific photoenols and their subsequent reactions (Pelliccioli et al., 2001).
- Radical Scavenging Activities : Alaşalvar et al. (2014) synthesized dimethylphenylimino compounds and assessed their free radical scavenging activities, highlighting their potential in this area (Alaşalvar et al., 2014).
Propiedades
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-6-4-7-15(14(13)2)10-11-18(19)16-8-5-9-17(12-16)20-3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXVDSVAOPOBCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644615 |
Source


|
| Record name | 3-(2,3-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenyl)-3'-methoxypropiophenone | |
CAS RN |
898769-05-6 |
Source


|
| Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














